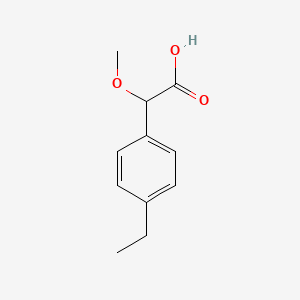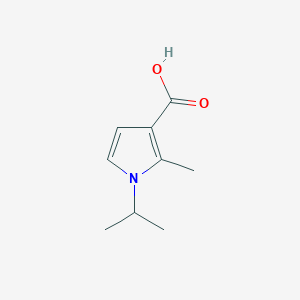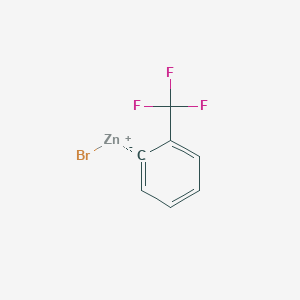
(2-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
Vue d'ensemble
Description
(2-(Trifluoromethyl)phenyl)zinc bromide, also known as C7H4BrF3Zn, is an organozinc compound widely used in synthetic chemistry. It belongs to the class of organometallic reagents and plays a crucial role in various organic transformations. This compound is typically prepared as a solution in tetrahydrofuran (THF), a common solvent for organometallic reactions .
Synthesis Analysis
The synthesis of (2-(Trifluoromethyl)phenyl)zinc bromide involves the reaction of (2-(Trifluoromethyl)phenyl)magnesium bromide (prepared from (2-(Trifluoromethyl)phenyl)boronic acid or its derivatives) with zinc bromide in THF. The Grignard reaction is commonly employed for this transformation. The resulting (2-(Trifluoromethyl)phenyl)zinc bromide solution can be further purified and concentrated for use in various reactions .Molecular Structure Analysis
The molecular structure of (2-(Trifluoromethyl)phenyl)zinc bromide consists of a phenyl ring substituted with a trifluoromethyl group (CF3) and a zinc atom bonded to the phenyl carbon. The zinc-bromine bond is essential for its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .Applications De Recherche Scientifique
Stereoselective Synthesis of Trisubstituted Olefins:
- Benzylic organozinc reagents, formed by inserting zinc into benzyl-bromine bonds, react with alkenyl(phenyl)iodonium triflates to yield trisubstituted olefins. These reactions exhibit high selectivity and high reactivity, allowing them to proceed without the need for copper salts or palladium catalysts. They can be performed at temperatures ranging from -40°C to room temperature in THF, yielding excellent products despite the potential competing reactions (Hinkle et al., 2000).
Barbier-type Allylation of Trifluoromethyl Aldimines:
- Trifluoromethyl aldimines, in the presence of activated zinc, can undergo Barbier-type allylation reactions with various allyl bromides in THF, leading to the formation of homoallylamines. The process is noteworthy for its high diastereoselectivity, particularly when optically active aldimines are used (Legros et al., 2003).
Formation of α-Fluoro-α-(trifluoromethyl)-β-amino Esters:
- Benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate reacts with various chiral imines in the presence of zinc in THF. This reaction results in the formation of α-fluoro-α-(trifluoromethyl)-β-amino esters with high diastereomeric excesses, showcasing its utility in creating complex, chiral molecules (Sekiguchi et al., 2004).
Synthesis of Functionalized Benzylic Organometallics:
- The reaction of zinc with primary or secondary benzylic halides in THF results in high yields of corresponding zinc organometallics. These organometallics, after transmetalation with a copper salt, react with various electrophiles to produce a wide range of functionalized molecules, highlighting the versatility of organozinc compounds in organic synthesis (Berk et al., 1990).
Mécanisme D'action
Target of Action
The primary target of (2-(Trifluoromethyl)phenyl)zinc bromide is the formation of carbon-carbon bonds. This compound is often used in Suzuki–Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, (2-(Trifluoromethyl)phenyl)zinc bromide, which is a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (2-(Trifluoromethyl)phenyl)zinc bromide are primarily those involved in carbon–carbon bond formation. The Suzuki–Miyaura coupling reaction is a key process in these pathways .
Result of Action
The result of the action of (2-(Trifluoromethyl)phenyl)zinc bromide is the formation of new carbon–carbon bonds. This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and other complex organic compounds .
Action Environment
The action of (2-(Trifluoromethyl)phenyl)zinc bromide is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, for example, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed in a variety of environments.
Propriétés
IUPAC Name |
bromozinc(1+);trifluoromethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFVIYKPEDVFJC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)C(F)(F)F.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



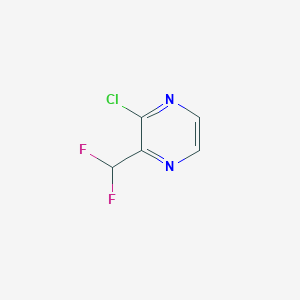
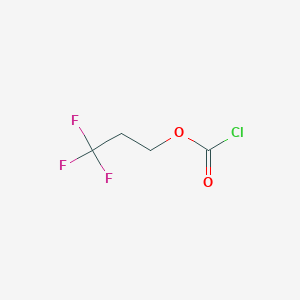
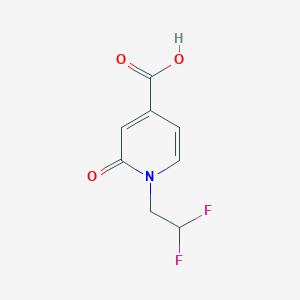
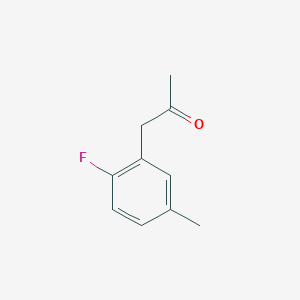
![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B1457662.png)





